Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) is a cyclic pentapeptide that has garnered attention in the field of medicinal chemistry, particularly for its interaction with chemokine receptors. This compound is characterized by its unique sequence of amino acids, which includes both D- and L-enantiomers, contributing to its biological activity and specificity. The molecular formula of this compound is .
This cyclic peptide is primarily derived from studies aimed at developing ligands for chemokine receptors, specifically the CXC chemokine receptor 4 (CXCR4). CXCR4 is implicated in various pathological processes, including cancer metastasis and HIV infection, making it a significant target for therapeutic interventions . Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) falls under the classification of cyclic peptides, which are known for their enhanced stability and bioactivity compared to linear peptides.
The synthesis of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) typically involves solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The cyclic structure is formed by creating a covalent bond between the terminal amino acids after the linear peptide has been synthesized.
The molecular structure of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) features a cyclic backbone formed by five amino acids. The specific arrangement of D- and L-amino acids contributes to its conformational stability and receptor binding affinity.
Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) can participate in various chemical reactions typical of peptides, including hydrolysis under extreme conditions or reactions involving functional groups on side chains.
The mechanism of action of cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) primarily involves its binding to the CXCR4 receptor. This interaction can modulate signaling pathways associated with cell migration and proliferation.
Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) is generally soluble in polar solvents like water and methanol but may exhibit limited solubility in non-polar solvents due to its polar amino acid side chains.
Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) has several applications in scientific research:
The systematic name cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) denotes a pentapeptide macrocycle with strict alternation of stereochemistry and non-proteinogenic residues. Key components include:
Structurally, it belongs to homodetic cyclic pentapeptides with head-to-tail cyclization. This architecture imposes conformational rigidity, restricting backbone φ/ψ angles and stabilizing bioactive topology. Its design leverages principles observed in natural cyclic opioids (e.g., cyclosporine stability) while incorporating non-natural residues for optimized receptor interaction [3] [10].
Table 1: Structural Components and Rational Design Elements
| Residue Position | Amino Acid | Stereochemistry | Functional Role | Structural/Biological Rationale |
|---|---|---|---|---|
| 1 | Tyrosine | D-configuration | Message domain | Conserved tyrosine phenolic group binds conserved receptor residues; D-configuration enhances stability |
| 2 | Arginine | D-configuration | Address domain | Cationic side chain for electrostatic interactions; D-configuration prevents enzymatic degradation |
| 3 | Arginine | L-configuration | Address domain | Synergistic charge interaction; modulates receptor subtype engagement |
| 4 | 2-Naphthylalanine | L-configuration | Hydrophobic anchor | Bulky aromatic fills hydrophobic subpockets; enhances δ/κ selectivity over μ-receptor |
| 5 | Alanine | D-configuration | Conformational/Stability | Cyclization point; D-configuration blocks exopeptidases |
This compound emerged from iterative optimization cycles building on foundational opioid peptide pharmacology:
The specific D-Arg/L-Arg sequence was engineered to create a cationic clamp stabilizing interactions with δ-opioid receptor (δOR) extracellular loops (e.g., Glu²⁹⁷) while avoiding μ-opioid receptor (μOR) selectivity determinants. This design targeted improved signaling bias—prioritizing G-protein coupling over β-arrestin recruitment—to mitigate adverse effects [5] [9].
This probe addresses two critical challenges in opioid pharmacology:1. Receptor Signaling Complexity:- Biased Signaling Analysis: Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) exhibits >50-fold selectivity for δOR over μOR, with partial agonist efficacy in Gᵢ-mediated cAMP inhibition but minimal β-arrestin recruitment. This profile enables mechanistic studies separating therapeutic analgesia (G-protein-mediated) from adverse effects (β-arrestin-linked) [5] [9]. Computational models show its cationic clamp engages δOR Glu²⁹⁷, stabilizing a conformation favoring G-protein coupling [9].- Allosteric Modulation Studies: Molecular dynamics simulations suggest interactions with the sodium ion pocket (e.g., Asn⁹⁴, Asp⁹⁵) may influence efficacy states. This provides a template for designing bitopic ligands targeting both orthosteric and allosteric sites [5] [9].
Table 2: Comparative Profile of Engineered Opioid Probes
| Characteristic | Cyclo(-D-Tyr-D-Arg-L-Arg-L-Nal-D-Ala-) | Classical δOR Agonist (e.g., SNC80) | Linear Enkephalin Analogs (e.g., DPDPE) | Novel δOR Partial Agonist (e.g., C6-Quino [5]) |
|---|---|---|---|---|
| Receptor Selectivity (δOR:μOR) | >50:1 | ~20:1 | ~15:1 | >100:1 |
| Signaling Bias (G-protein:β-arrestin) | 12:1 partial agonist | 1:1 full agonist | 3:1 partial agonist | 18:1 partial agonist |
| Metabolic Stability (t₁/₂ in plasma) | >120 min | ~30 min | ~20 min | >240 min |
| BBB Permeability (PAMPA Pe, 10⁻⁶ cm/s) | 8.2 | 5.1 | 2.3 | 15.4 |
| Key Structural Innovations | Cationic clamp (D/L-Arg), Nal⁴ hydrophobicity | Non-peptidic benzamide | Disulfide cyclization | Bitopic sodium-pocket engagement |
This cyclic pentapeptide thus serves as both a mechanistic probe for dissecting opioid receptor signaling dynamics and a template for next-generation analgesics lacking classical opioid liabilities. Its design principles—conformational constraint, stereochemical diversity, and address-domain optimization—exemplify the power of rational peptidomimetic engineering in overcoming pharmacological challenges [1] [3] [5].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8